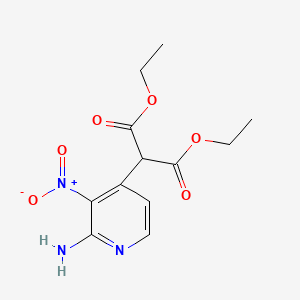
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is an organic compound with the molecular formula C12H15N3O6 It is a derivative of malonic acid and contains a pyridine ring substituted with an amino and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate typically involves the alkylation of diethyl malonate with an appropriate halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with a halide derivative of 2-amino-3-nitropyridine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved include nucleophilic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler derivative of malonic acid without the pyridine ring.
Diethyl 2-(3-nitropyridin-4-yl)malonate: Similar structure but with the nitro group at a different position.
Diethyl 2-(3-nitropyridin-2-yl)malonate: Another isomer with the nitro group at the 2-position of the pyridine ring.
Uniqueness
Diethyl 2-(2-amino-3-nitropyridin-4-yl)malonate is unique due to the presence of both amino and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H15N3O6 |
|---|---|
Molecular Weight |
297.26 g/mol |
IUPAC Name |
diethyl 2-(2-amino-3-nitropyridin-4-yl)propanedioate |
InChI |
InChI=1S/C12H15N3O6/c1-3-20-11(16)8(12(17)21-4-2)7-5-6-14-10(13)9(7)15(18)19/h5-6,8H,3-4H2,1-2H3,(H2,13,14) |
InChI Key |
HZUUOYSLDGAJEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(C(=NC=C1)N)[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


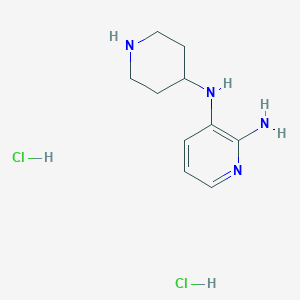
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
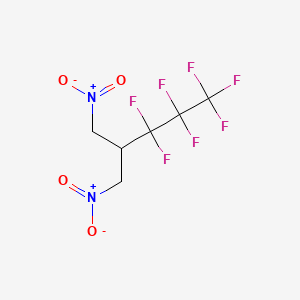
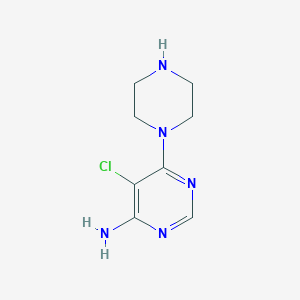
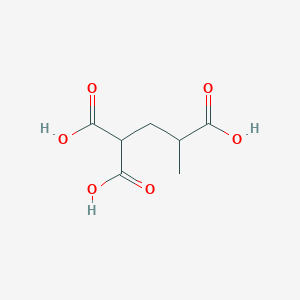
![3-(Aminomethyl)benzo[c][1,2]oxaborole-1,7(3H)-diol hydrochloride](/img/structure/B13989512.png)

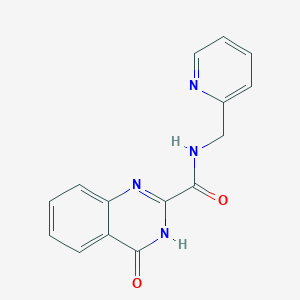
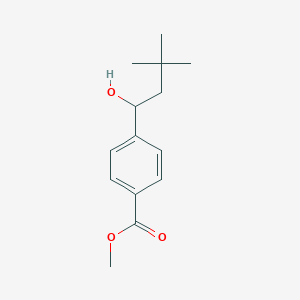
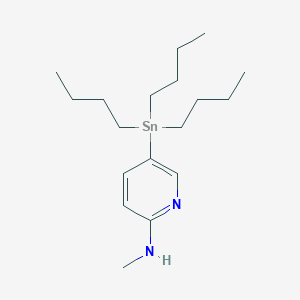
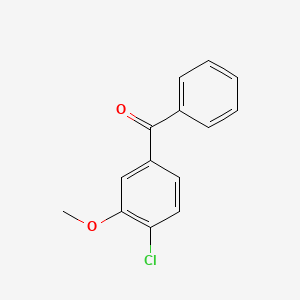
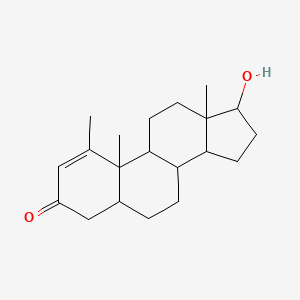

![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
